![molecular formula C16H28N4O B5550025 (3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)
(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole and pyrrolidinamine derivatives are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and potential applications in various fields. These compounds are known for their roles in drug discovery and development, where modifications to their molecular structures can lead to variations in their biological activities and physicochemical properties.
Synthesis Analysis
The synthesis of pyrazole and pyrrolidinamine derivatives often involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of pyrazolo[3,4-b]pyridines can be achieved via condensation of amino pyrazoles with β-diketones under specific conditions, leading to the formation of heterocyclic compounds with potential pharmacological activities (Manetti et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on similar compounds to (3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine highlights their synthesis and characterization, exploring their potential applications in various fields. For instance, studies on pyrazolopyridine derivatives have shown significant antioxidant, antitumor, and antimicrobial activities, indicating their potential as therapeutic agents (El‐Borai et al., 2013). Additionally, pyrazolyl and pyridyl containing compounds have been studied for their use in catalytic activities and metal complex formations, suggesting applications in materials science and catalysis (Han et al., 2009).
Antimicrobial and Antitumor Activities
Research on pyrazole and pyridine derivatives has shown promising antimicrobial and antitumor properties. For example, compounds synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have shown significant isoxazoline and isoxazole formation through [3+2] cycloaddition, which could be explored for pharmaceutical applications (Rahmouni et al., 2014). Additionally, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized with high antibacterial activity, highlighting the potential for developing new antibacterial agents (Azab et al., 2013).
Corrosion Inhibition
Pyridine and pyrazole compounds have been investigated for their corrosion inhibition properties. A study on pyridine–pyrazole compounds as inhibitors for steel in acidic conditions demonstrated their effectiveness in reducing corrosion rates, which could be valuable for industrial applications in protecting metal surfaces (Bouklah et al., 2005).
Heterocyclic Synthesis
The utility of enaminonitriles in heterocyclic synthesis has been explored, showing the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This research opens avenues for the development of polyfunctional heterocyclic systems, which are crucial in the synthesis of pharmaceuticals and agrochemicals (Fadda et al., 2012).
Propiedades
IUPAC Name |
1-[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-3-(4-methylpyrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-12(2)14-10-19(11-15(14)18(4)5)16(21)6-7-20-9-13(3)8-17-20/h8-9,12,14-15H,6-7,10-11H2,1-5H3/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJAKFXEEYAHGH-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)N2CC(C(C2)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(N=C1)CCC(=O)N2C[C@@H]([C@H](C2)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-3-(4-methylpyrazol-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)
![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)
![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)
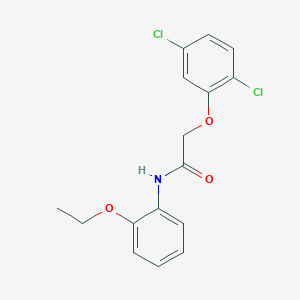
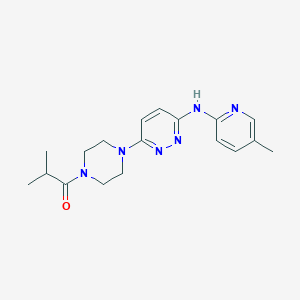
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)
![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)
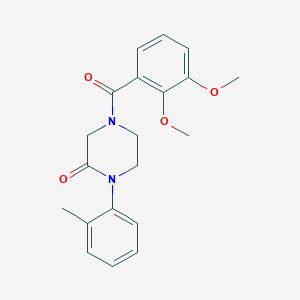
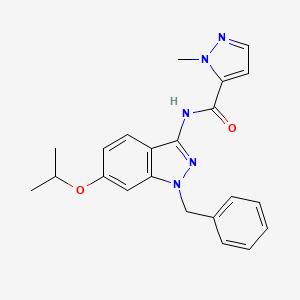
![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)
![ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5550020.png)
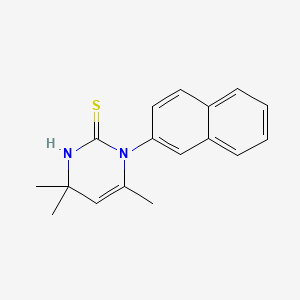
![2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5550046.png)